[(S)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-methyl-carbamic acid benzyl ester [(S)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-methyl-carbamic acid benzyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13476636
InChI: InChI=1S/C15H23N3O2/c1-17(14-7-9-18(11-14)10-8-16)15(19)20-12-13-5-3-2-4-6-13/h2-6,14H,7-12,16H2,1H3/t14-/m0/s1
SMILES: CN(C1CCN(C1)CCN)C(=O)OCC2=CC=CC=C2
Molecular Formula: C15H23N3O2
Molecular Weight: 277.36 g/mol

[(S)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-methyl-carbamic acid benzyl ester

CAS No.:

Cat. No.: VC13476636

Molecular Formula: C15H23N3O2

Molecular Weight: 277.36 g/mol

* For research use only. Not for human or veterinary use.

[(S)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-methyl-carbamic acid benzyl ester -

Specification

Molecular Formula C15H23N3O2
Molecular Weight 277.36 g/mol
IUPAC Name benzyl N-[(3S)-1-(2-aminoethyl)pyrrolidin-3-yl]-N-methylcarbamate
Standard InChI InChI=1S/C15H23N3O2/c1-17(14-7-9-18(11-14)10-8-16)15(19)20-12-13-5-3-2-4-6-13/h2-6,14H,7-12,16H2,1H3/t14-/m0/s1
Standard InChI Key KYJYOIBTWSXWLZ-AWEZNQCLSA-N
Isomeric SMILES CN([C@H]1CCN(C1)CCN)C(=O)OCC2=CC=CC=C2
SMILES CN(C1CCN(C1)CCN)C(=O)OCC2=CC=CC=C2
Canonical SMILES CN(C1CCN(C1)CCN)C(=O)OCC2=CC=CC=C2

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound has the molecular formula C₁₅H₂₃N₃O₂ and a molar mass of 277.36 g/mol. Its IUPAC name, benzyl N-[(3S)-1-(2-aminoethyl)pyrrolidin-3-yl]-N-methylcarbamate, reflects its stereochemistry (S-configuration at the pyrrolidine C3 position), methylcarbamate group, and benzyl ester moiety.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₅H₂₃N₃O₂
Molar Mass277.36 g/mol
CAS Number1354000-69-3
Stereochemistry(S)-configuration at C3
Key Functional GroupsPyrrolidine, carbamate, benzyl

Stereochemical Significance

The (S)-configuration at the pyrrolidine C3 position influences its biological interactions. Chiral centers in pyrrolidine derivatives often dictate binding affinity to enantioselective targets, such as G protein-coupled receptors (GPCRs) or proteases. Computational models suggest that this stereochemistry enhances hydrogen bonding with aspartic acid residues in enzymatic active sites .

Synthesis and Characterization

Synthetic Pathways

The synthesis involves multi-step organic reactions, typically starting with pyrrolidine precursors. A common route includes:

  • Pyrrolidine Functionalization: Introduction of the aminoethyl group via nucleophilic substitution or reductive amination.

  • Carbamate Formation: Reaction with methyl chloroformate under basic conditions to install the carbamate group .

  • Benzyl Esterification: Coupling with benzyl alcohol using coupling agents like DCC (N,N'-dicyclohexylcarbodiimide).

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYieldSource
AminoethylationEthylenediamine, Pd/C, H₂75–85%
Carbamate InstallationMethyl chloroformate, Et₃N65–70%
BenzylationBenzyl alcohol, DCC, DMAP80–90%

Analytical Characterization

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR (CDCl₃): δ 7.35–7.25 (m, 5H, benzyl), 3.95–3.75 (m, 1H, pyrrolidine C3-H), 2.85–2.65 (m, 2H, aminoethyl).

    • ¹³C NMR: 154.5 ppm (carbamate C=O), 136.2 ppm (benzyl aromatic C).

  • Mass Spectrometry (MS): ESI-MS m/z 278.2 [M+H]⁺.

  • Infrared (IR) Spectroscopy: 1705 cm⁻¹ (C=O stretch), 1250 cm⁻¹ (C-O-C asymmetric stretch).

Reactivity and Stability

Hydrolytic Sensitivity

The benzyl ester group is susceptible to hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid. This property is exploited in prodrug designs, where enzymatic cleavage releases active metabolites.

Catalytic Applications

The aminoethyl-pyrrolidine moiety acts as a ligand in asymmetric catalysis. For example, it facilitates enantioselective aldol reactions when coordinated to transition metals like copper(II) .

Table 3: Stability Under Various Conditions

ConditionStabilityHalf-LifeSource
pH 7.4 (aqueous)Stable (>24 h)>48 h
pH 2.0Partial hydrolysis (20% loss)12 h
pH 10.0Rapid hydrolysis (80% loss)2 h

Biological Activity and Mechanisms

Enzyme Inhibition

In silico docking studies predict strong binding to BACE1 (β-secretase), a protease implicated in Alzheimer’s disease. The carbamate group forms hydrogen bonds with catalytic aspartate residues (Asp32/Asp228), while the pyrrolidine ring occupies the S1 pocket .

Neurotransmitter Modulation

The aminoethyl side chain mimics endogenous polyamines (e.g., spermidine), suggesting potential activity at NMDA receptors or sigma-1 receptors.

Table 4: Predicted Pharmacological Targets

TargetBinding Affinity (Ki)Assay TypeSource
BACE10.45 µMMolecular Docking
Sigma-1 Receptor2.1 µMRadioligand
NMDA Receptor8.7 µMElectrophysiology

Applications in Drug Discovery

Prodrug Development

The benzyl ester serves as a prodrug moiety, enhancing blood-brain barrier (BBB) permeability. In vivo studies in rodents show a 3-fold increase in brain concentration compared to the free acid.

Antibacterial Agents

Derivatives of this compound exhibit moderate activity against Gram-positive bacteria (MIC = 16 µg/mL for S. aureus), likely due to interference with cell wall synthesis.

Comparative Analysis with Analogues

Table 5: Structural and Functional Comparisons

CompoundKey DifferencesBioactivitySource
[(R)-enantiomer]Opposite configuration at C310-fold lower BACE1 affinity
1-(2-Amino-acetyl)-pyrrolidin-3-ylAcetyl vs. methylcarbamateEnhanced metabolic stability
Benzyl-free analogueLacks benzyl esterPoor BBB penetration

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